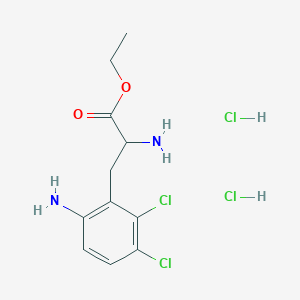

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves intricate steps that may offer insights into the synthesis of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride. For example, a method for the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its hydrochloride has been reported, which is based on the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding near quantitative yield and high purity without chromatography (Viirre & Hudson, 2003).

Molecular Structure Analysis

The molecular structure of related compounds is often determined through X-ray diffraction and spectroscopic methods. For instance, the crystal structure of Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was elucidated using X-ray diffraction, which provided insights into the compound's geometry and interaction modes, aiding in understanding the molecular structure of compounds like Anagrelide Impurity A (Pekparlak et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride-like compounds are varied and complex. For example, the hetero [6+3] cycloaddition of fulvenes with N-alkylidene glycine esters represents a novel route to [2]pyrindines, demonstrating the diverse chemical reactivity and potential transformations of these compounds (Hong et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are crucial for their handling and application in research. Neutron diffraction studies, for instance, provide detailed information on the molecular and crystal structure of simple amino acid salts like glycine hydrochloride, which can be relevant for understanding the physical properties of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride (Al-Karaghouli et al., 1975).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents, stability under various conditions, and potential for derivatization, are essential aspects of Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride. The oxidative coupling of indoles with ethyl 2-(disubstituted amino)acetates to achieve indolylglycine derivatives highlights the chemical versatility and potential transformations relevant to the chemical properties analysis of compounds like Anagrelide Impurity A (Xu et al., 2012).

Wissenschaftliche Forschungsanwendungen

Roles of Amino Acids in Stress Resistance and Metabolism

Glycine Betaine and Proline in Plant Stress Resistance

Glycine betaine (GB) and proline are significant in enhancing plant resistance to environmental stresses by maintaining enzyme and membrane integrity and facilitating osmotic adjustment. While GB and proline's roles are well-documented in stress tolerance, their effectiveness varies across species and stress conditions. Genetic engineering and exogenous application strategies to increase GB and proline levels in plants show promise in improving stress tolerance but require further refinement for practical application (Ashraf & Foolad, 2007).

Glycine's Role in Neuroprotection and Sleep Quality Improvement

Glycine acts as an inhibitory neurotransmitter in the central nervous system, modulating neuronal ligand-gated chloride channels and playing roles in neuroprotection and neuromodulation. Its supplementation has been linked to improved sleep quality and reduced core body temperature, suggesting a potential mechanism through which glycine may enhance sleep (Bannai & Kawai, 2012).

Glycine Betaine's Metabolic Regulation Beyond Osmoprotection

Beyond its role as an osmolyte, glycine betaine participates in metabolic processes affecting plant growth and development. Its involvement in regulating gene expression, enzyme concentration and activity, and protein folding and association underscores its importance in plant physiology and agriculture (Valenzuela-Soto & Figueroa-Soto, 2019).

Safety And Hazards

The compound has been assigned the GHS07 and GHS08 pictograms, indicating that it may cause an allergic skin reaction (H317), may cause genetic defects (H341), and may cause cancer (H351) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-11(16)9(15)5-6-8(14)4-3-7(12)10(6)13;;/h3-4,9H,2,5,14-15H2,1H3;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINJYJNPWLLVQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=CC(=C1Cl)Cl)N)N.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A) | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.